molecular formula C20H18BrN3O2 B13723126 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide

Cat. No.: B13723126
M. Wt: 412.3 g/mol
InChI Key: DCGWEOVCDMEZGH-YDZHTSKRSA-N
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Description

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide is a synthetic organic compound with a molecular formula of C20H18BrN3O2 . This compound is characterized by its complex structure, which includes an aminophenyl group, a bromo-naphthyl group, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-chloro-2-naphthyl)oxy]acetohydrazide
  • N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-fluoro-2-naphthyl)oxy]acetohydrazide

Uniqueness

N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(1-bromonaphthalen-2-yl)oxyacetamide

InChI

InChI=1S/C20H18BrN3O2/c1-13(15-6-4-7-16(22)11-15)23-24-19(25)12-26-18-10-9-14-5-2-3-8-17(14)20(18)21/h2-11H,12,22H2,1H3,(H,24,25)/b23-13+

InChI Key

DCGWEOVCDMEZGH-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)/C3=CC(=CC=C3)N

Canonical SMILES

CC(=NNC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)C3=CC(=CC=C3)N

Origin of Product

United States

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